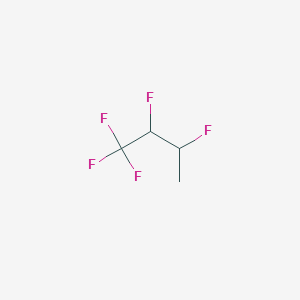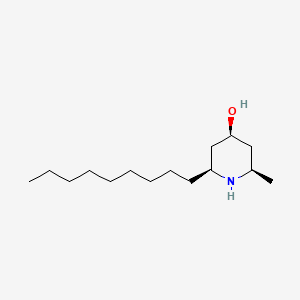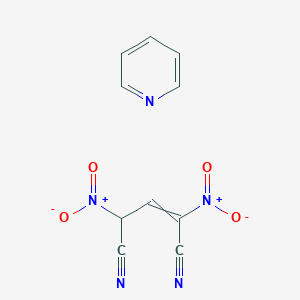
2,4-Dinitropent-2-enedinitrile;pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitropent-2-enedinitrile;pyridine is a complex organic compound that combines the structural features of both 2,4-dinitropent-2-enedinitrile and pyridine. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, which is a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials
Métodos De Preparación
The synthesis of 2,4-Dinitropent-2-enedinitrile;pyridine involves several steps. One common method includes the electrophilic aromatic substitution reaction, where nitration occurs to benzylpyridine. The process involves the following steps :
- A solution of sulfuric acid is placed in an ice bath along with a magnetic stirrer.
- Benzylpyridine is added dropwise, maintaining a temperature below 10°C.
- Fuming nitric acid is added, maintaining the temperature.
- The mixture is allowed to stand at room temperature for 30 minutes.
- The reaction mixture is heated in an 80°C water bath for 20 minutes.
- The mixture is then poured into a conical flask containing crushed ice and stirred in an ice bath.
- Aqueous ammonia is added until the pH rises to approximately 9-10.
- The product is filtered, dried, and recrystallized to produce the analytical sample.
Análisis De Reacciones Químicas
2,4-Dinitropent-2-enedinitrile;pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, and ammonia . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of benzylpyridine yields this compound.
Aplicaciones Científicas De Investigación
2,4-Dinitropent-2-enedinitrile;pyridine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Pyridine derivatives are known for their outstanding therapeutic effects and play significant roles in medicinal, synthetic, and bio-organic chemistry . They are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications. Additionally, pyridine is a key scaffold in many naturally occurring biologically active compounds, such as alkaloids, enzymes, and polypeptides .
Mecanismo De Acción
The mechanism of action of 2,4-Dinitropent-2-enedinitrile;pyridine involves its interaction with molecular targets and pathways within biological systems. Pyridine’s nitrogen lone pair occupies an sp2-hybrid orbital, making it available for forming bonds with protons and other electrophiles . This property allows pyridine derivatives to interact with various biological molecules, leading to their therapeutic effects.
Comparación Con Compuestos Similares
2,4-Dinitropent-2-enedinitrile;pyridine can be compared with other similar compounds, such as pyrimidines and other pyridine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . While both pyridines and pyrimidines have significant therapeutic applications, pyridines are more basic due to the availability of the nitrogen lone pair for bonding . Other similar compounds include dihydropyridines and piperidines, which also possess outstanding therapeutic effects and play eminent roles in medicinal chemistry .
Propiedades
Número CAS |
138042-18-9 |
|---|---|
Fórmula molecular |
C10H7N5O4 |
Peso molecular |
261.19 g/mol |
Nombre IUPAC |
2,4-dinitropent-2-enedinitrile;pyridine |
InChI |
InChI=1S/C5H2N4O4.C5H5N/c6-2-4(8(10)11)1-5(3-7)9(12)13;1-2-4-6-5-3-1/h1,4H;1-5H |
Clave InChI |
UVPQNRVBGCHXMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC=C1.C(=C(C#N)[N+](=O)[O-])C(C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


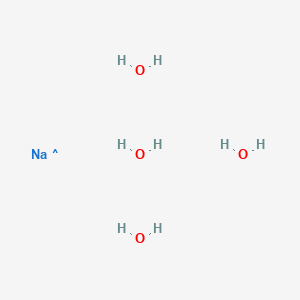

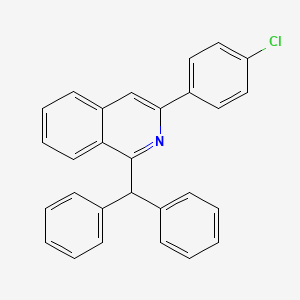
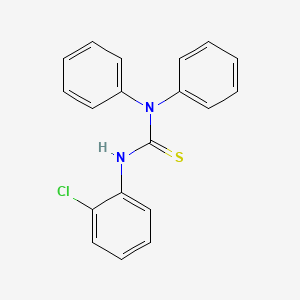
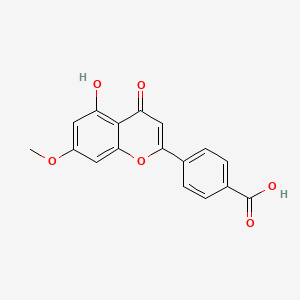
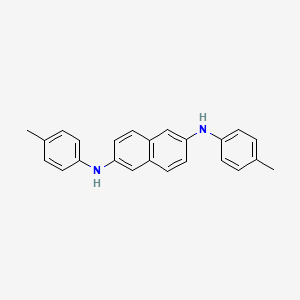
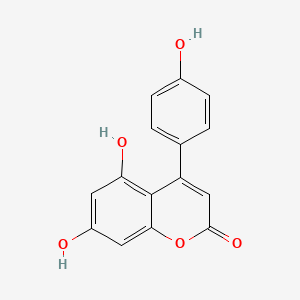
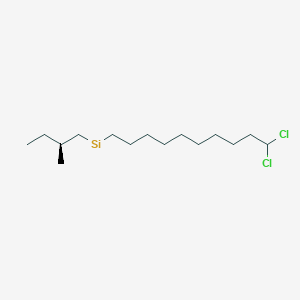
![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
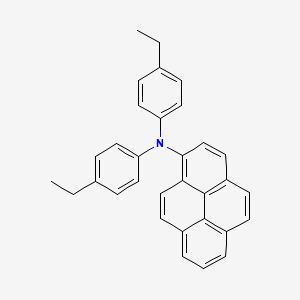
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
